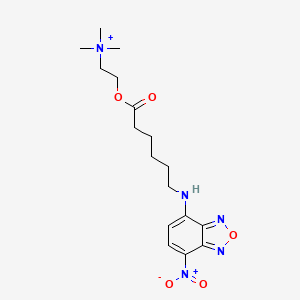![molecular formula C21H30O13 B1202440 7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one CAS No. 78280-92-9](/img/structure/B1202440.png)
7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one is a natural product found in Teucrium polium and Teucrium hircanicum with data available.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activities
- Amide alkaloids derived from Portulaca oleracea, which include compounds structurally related to the chemical , have shown anti-inflammatory activities. These compounds' structures were elucidated using advanced spectroscopic methods, and their anti-inflammatory effects were evaluated using cell-based assays (Lan et al., 2021).
Diabetes Management
- A compound isolated from Syzygium densiflorum, similar in structure to the specified chemical, was studied for its role in diabetes management. The research identified multiple potential protein targets for this compound, contributing to the regulation of blood glucose levels. Molecular docking and dynamics simulation were used to explore the compound's interactions with these targets (Muthusamy & Krishnasamy, 2016).
Anti-Inflammatory Activity in Cumin Fruits
- A nitrogen-containing flavonoid from the fruits of cumin (Cuminum cyminum L.), structurally related to the compound , showed significant anti-inflammatory activity. This compound was effective in inhibiting nitric oxide production in cell-based assays, suggesting a potential therapeutic role in inflammation-related conditions (Kang et al., 2019).
Antibacterial Activity
- Novel triazolyl pyranochromen-2(1H)-one derivatives, which include a core structure similar to the specified compound, were synthesized and evaluated for their antibacterial activity. These compounds showed moderate activity against both gram-positive and gram-negative bacteria, highlighting their potential in antimicrobial applications (Kumar et al., 2016).
Anticholinesterase Activities
- Two new amide alkaloids from Portulaca oleracea L., structurally related to the specified chemical, showed anticholinesterase activities, indicating potential therapeutic applications in disorders related to cholinergic dysfunction (Xu et al., 2020).
Propiedades
Número CAS |
78280-92-9 |
|---|---|
Nombre del producto |
7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one |
Fórmula molecular |
C21H30O13 |
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one |
InChI |
InChI=1S/C21H30O13/c1-7-5-10(23)21(34-20-17(29)14(26)12(24)8(2)31-20)3-4-30-18(11(7)21)33-19-16(28)15(27)13(25)9(6-22)32-19/h3-5,8-9,11-20,22,24-29H,6H2,1-2H3 |
Clave InChI |
WDMQLCVSWBENIY-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC23C=COC(C2C(=CC3=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC23C=COC(C2C(=CC3=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Otros números CAS |
78280-92-9 |
Sinónimos |
teucardosid teucardoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



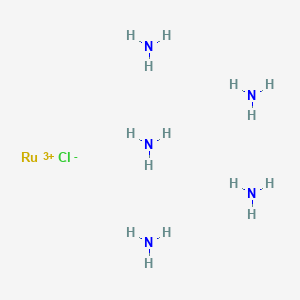
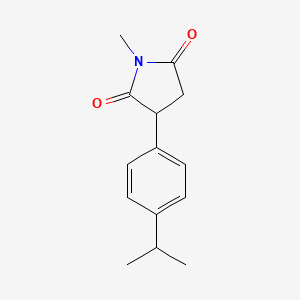
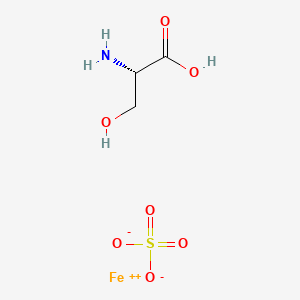
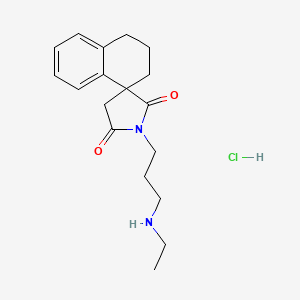
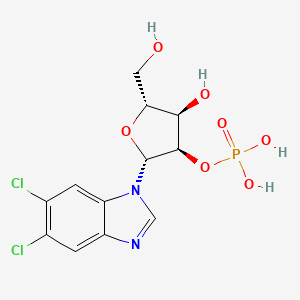
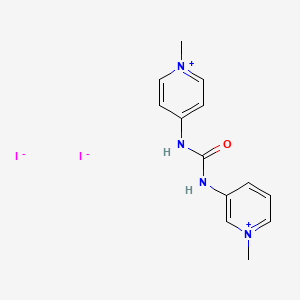
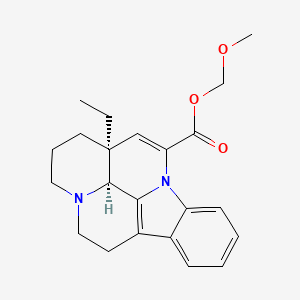
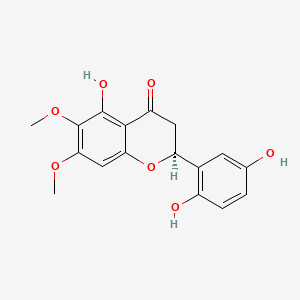
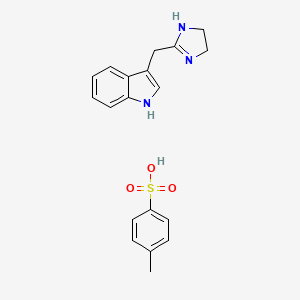

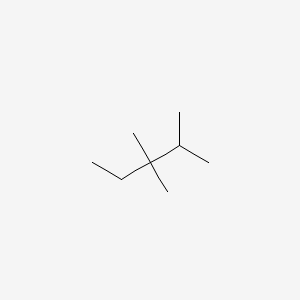
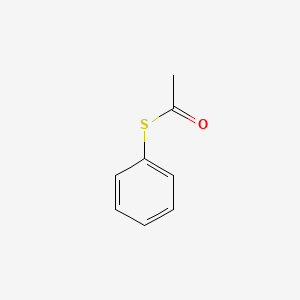
![N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]acetamide](/img/structure/B1202377.png)
